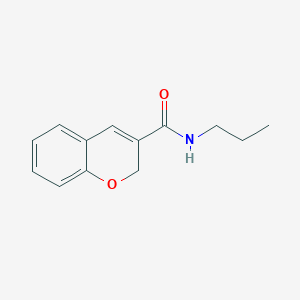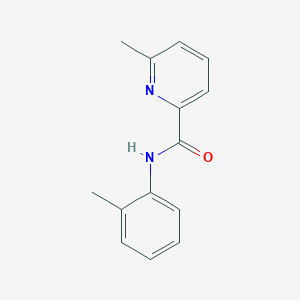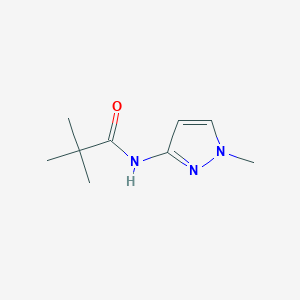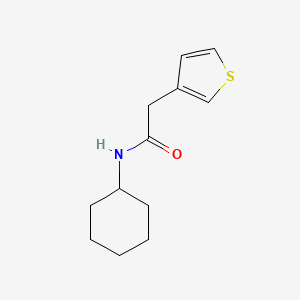![molecular formula C16H18N2O3 B7474317 N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide, also known as OPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPCA is a chromen derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been shown to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide. One potential direction is to further investigate its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, further research can be conducted to understand the mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide and its biochemical and physiological effects. Another potential direction is to explore the use of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a probe for the detection of metal ions in biological systems. Overall, the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has the potential to lead to significant advancements in various scientific fields.
Synthesemethoden
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 7-hydroxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide in the presence of a base. The reaction yields N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a white solid with a high yield. Other methods include the reaction of 7-bromo-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide and the reaction of 7-methoxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used as a potential drug candidate for the treatment of cancer. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been studied for its potential use as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been used as a probe for the detection of metal ions due to its fluorescence properties.
Eigenschaften
IUPAC Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(19)17-13-4-5-14-12(10-18-6-2-3-7-18)8-16(20)21-15(14)9-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBRQCGVMVSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)